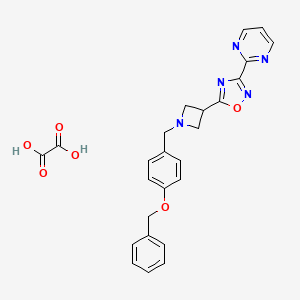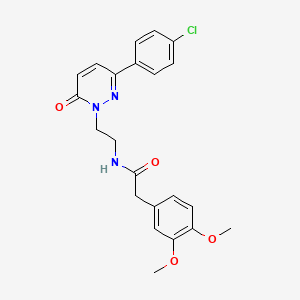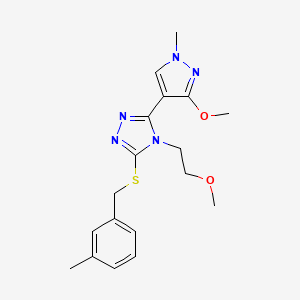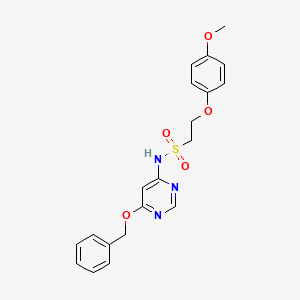![molecular formula C22H22F3N3O2 B2681530 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574594-79-8](/img/structure/B2681530.png)
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a trifluoromethyl group, and a quinazoline ring. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which this compound is likely a part of, are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The trifluoromethyl group could be introduced using methods described for the synthesis of trifluoromethylpyridines . The quinazoline ring could be formed using methods described for the synthesis of quinazolines .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the quinazoline ring. The trifluoromethyl group is known to influence the biological activities and physical properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. The trifluoromethyl group is known to influence the physicochemical properties of compounds, including their polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Polynuclear Pyridoquinazolines: Azza M. El‐Kazak and M. Ibrahim (2013) described the synthesis of a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were characterized by elemental analysis and spectral data, indicating the versatility in synthesizing structurally complex quinazoline derivatives (El‐Kazak & Ibrahim, 2013).
Biological Evaluation
- Antimicrobial Evaluation of Pyrazolopyrimidines: A. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their antimicrobial and anti-5-lipoxygenase activities. This study highlights the potential of pyrazolopyrimidine structures in developing therapeutic agents with antimicrobial and anti-inflammatory properties (Rahmouni et al., 2016).
Crystal Structure Analysis
- X-ray Structure Analysis: Rajnikant, V. Gupta, and Attar Singh (2000) conducted X-ray diffraction analysis of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, determining its crystal structure and providing insights into the molecular conformation and intermolecular interactions of such compounds. This study contributes to the understanding of the structural properties that may influence the biological activity and synthesis of related quinazoline derivatives (Rajnikant, Gupta, & Singh, 2000).
Anticancer and Analgesic Activities
- Synthesis and Evaluation of Anticancer Agents: Ju Liu et al. (2016) synthesized a pyrazolopyrimidine derivative with significant inhibition on the proliferation of certain cancer cell lines, demonstrating the potential anticancer activity of compounds within this chemical class (Liu et al., 2016).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential uses in the pharmaceutical and agrochemical industries, as well as investigation of its physical and chemical properties. It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c1-2-27-18-12-14(9-10-17(18)21(30)28-11-4-3-8-19(27)28)20(29)26-16-7-5-6-15(13-16)22(23,24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUCGYFFAKBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)
![5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2681449.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)



![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2681459.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)



![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)